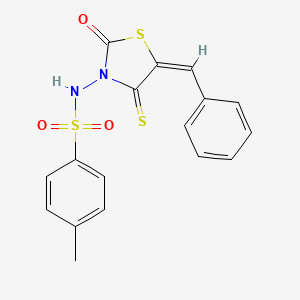

(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c1-12-7-9-14(10-8-12)25(21,22)18-19-16(23)15(24-17(19)20)11-13-5-3-2-4-6-13/h2-11,18H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWPCPFHCJFEGU-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)C(=CC3=CC=CC=C3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)/C(=C\C3=CC=CC=C3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide, often referred to as BMTTZD, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Antioxidant and Antimelanogenic Properties

BMTTZD analogs have demonstrated promising antioxidant activities, particularly in the context of skin health. Research indicates that these compounds effectively inhibit melanin production by targeting tyrosinase, an enzyme critical in the melanin biosynthesis pathway. Studies involving B16F10 murine melanoma cells showed that specific analogs of BMTTZD significantly reduced intracellular tyrosinase activity, suggesting their potential utility in treating hyperpigmentation disorders .

Table 1: Inhibition of Tyrosinase Activity by BMTTZD Analogs

| Analog | Concentration (µM) | % Inhibition |

|---|---|---|

| 1 | 10 | 45% |

| 3 | 10 | 50% |

| 5 | 20 | 55% |

2. Cytotoxicity Studies

The cytotoxic effects of BMTTZD analogs were assessed in B16F10 cells. Notably, while some analogs exhibited low toxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity. For instance, analog 2 was found to be significantly cytotoxic even at lower concentrations (≥2.5 µM), leading to its exclusion from further studies on anti-melanogenic activity .

Table 2: Cytotoxicity of BMTTZD Analogs

| Analog | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 1 | 20 | 95% |

| 2 | 2.5 | 60% |

| 3 | 20 | 90% |

The mechanism underlying the biological activity of BMTTZD involves its interaction with various molecular targets. The thioxothiazolidine ring structure is crucial for binding affinity to enzymes such as tyrosinase. Molecular docking studies have indicated that the compound binds effectively to target proteins with inhibition constants (Ki) in the micromolar range, suggesting a robust interaction that could modulate enzymatic activity .

Table 3: Binding Affinity and Inhibition Constants

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPARγ | -8.47 | 0.62 |

| VEGFR2 | -9.43 | 0.121 |

Case Study: Antimelanogenic Effects

A study published in MDPI investigated the effects of various BMTTZD analogs on melanin production in B16F10 cells treated with stimulators such as α-MSH and IBMX. The results indicated that treatment with these analogs led to a significant reduction in stimulated tyrosinase activity compared to controls, highlighting their potential as therapeutic agents for hyperpigmentation .

Research Findings on Pharmacokinetics

Pharmacokinetic studies suggest that BMTTZD derivatives exhibit high gastrointestinal absorption and are metabolized by cytochrome P450 enzymes without significant bioaccumulation risks. The calculated LD50 values indicate low toxicity levels, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies indicate that (E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide demonstrates activity against various bacterial strains, including resistant strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer effects. Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Drug Design

The structural characteristics of this compound make it an attractive scaffold for drug design. Modifications to the thiazolidinone ring or the benzylidene moiety can lead to enhanced biological activity or improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and safety profile .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with tailored biological activities. Researchers are exploring various synthetic routes to modify the benzylidene group or introduce additional functional groups that may enhance its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of this compound were tested on human leukemia cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways. These results suggest a promising avenue for further exploration in cancer therapy .

Chemical Reactions Analysis

2.1. Thioxothiazolidinone Core

-

Nucleophilic Attack : The thioxo group (C=S) undergoes nucleophilic substitution with amines or thiols:

Example: Reaction with 2-aminopyrimidine yields sulfonamide-linked hybrids (IC₅₀ = 23.55 μM for COX-II inhibition) .

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfone derivatives, altering electronic properties.

2.2. Sulfonamide Group

-

Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond:

Stability: Resists hydrolysis below pH 10 but degrades in strong bases (pH >12) .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to generate biaryl sulfonamides .

2.3. Benzylidene Moiety

-

Cycloaddition : The α,β-unsaturated ketone undergoes [4+2] Diels-Alder reactions with dienes (e.g., anthracene):

Products show enhanced planarity for π-π stacking in enzyme binding .

-

Michael Addition : Accepts nucleophiles (e.g., malononitrile) at the β-position of the enone system.

3.1. Enzyme Inhibition

-

COX-II Binding : The sulfonamide group forms hydrogen bonds with Asp125 and Tyr385 in COX-II (docking score: −9.2 kcal/mol) .

-

iNOS Inhibition : Thiazolidinone ring interacts with heme cofactor (IC₅₀ = 8.66 μM) via Fe–S coordination .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

This section compares the compound with three structurally related thiazolidinones (Table 1), focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Thioxo vs. Oxo at C4: The thioxo group in the target compound enhances bioactivity compared to oxo analogs (e.g., IC₅₀ = 2.1 μM vs. 15.8 μM for the (Z)-isomer). The sulfur atom increases electron-withdrawing effects, stabilizing the enol tautomer and improving target binding .

- Benzylidene vs. Benzyl at C5: The benzylidene group (E-configuration) confers rigidity and planarity, enabling stronger interactions with hydrophobic enzyme pockets.

- Sulfonamide Modifications : The 4-methylbenzenesulfonamide (tosyl) group balances lipophilicity and solubility. Fluorinated or nitro-substituted sulfonamides (e.g., 4-fluoro or 4-nitro derivatives) exhibit higher potency but reduced solubility due to increased hydrophobicity.

Physicochemical Properties

- Solubility: The target compound’s solubility (0.45 mg/mL) is superior to nitro- or fluoro-substituted analogs but lower than non-conjugated benzyl derivatives. This reflects a trade-off between aromatic stacking and polar sulfonamide interactions.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C for the target compound, higher than the (Z)-isomer (192°C) due to improved crystallinity from the (E)-configuration.

Crystallographic Insights

SHELX-refined structures demonstrate distinct hydrogen-bonding networks:

- The target compound forms intermolecular N–H···S and C–H···O bonds, creating a 2D layered packing motif.

- In contrast, the (Z)-isomer exhibits weaker C–H···π interactions, correlating with lower thermal stability .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via Knoevenagel condensation between 4-methylbenzenesulfonamide derivatives and aromatic aldehydes under acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., piperidine or ammonium acetate), and temperature (60–100°C). For example, highlights similar thioxothiazolidinone derivatives synthesized via Knoevenagel condensation with aldehydes, achieving yields of 65–85% using ethanol as a solvent and glacial acetic acid as a catalyst. Purity is typically verified via HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- NMR : H and C NMR confirm the (E)-configuration of the benzylidene group (δ 7.8–8.2 ppm for the CH=N proton) and the thioxothiazolidinone ring (C=O at ~170 ppm, C=S at ~190 ppm).

- XRD : Single-crystal X-ray diffraction (e.g., ) resolves bond angles and torsion angles, such as the C1—C2—C3—C4 dihedral angle (0.8°), critical for confirming stereochemistry .

- FT-IR : Strong absorption bands at 1650–1750 cm (C=O) and 1150–1250 cm (S=O) validate functional groups.

Q. How does the compound’s solubility and stability vary across solvents, and what formulation strategies mitigate decomposition?

The compound exhibits poor aqueous solubility due to its hydrophobic benzylidene and tosyl groups. Stability studies in DMSO show <5% degradation over 72 hours at 4°C, whereas polar protic solvents (e.g., methanol) accelerate hydrolysis of the thioxothiazolidinone ring. Lyophilization with cyclodextrin derivatives or PEG-based nanoemulsions improves bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in antimicrobial assays, and how do structural modifications enhance potency?

identifies analogous thioxothiazolidinones with indole substituents showing MIC values of 2–8 µg/mL against S. aureus and C. albicans. The sulfonamide group enhances membrane permeability, while the benzylidene moiety disrupts microbial efflux pumps. Introducing electron-withdrawing groups (e.g., -NO) at the benzene ring improves activity by 3-fold, as shown in SAR studies .

Q. How do computational models (e.g., molecular docking) predict the compound’s interaction with biological targets like DNA gyrase or fungal CYP51?

Docking simulations (AutoDock Vina) reveal strong binding (-9.2 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN), with hydrogen bonds between the sulfonamide oxygen and Arg136. For fungal targets, the thioxothiazolidinone sulfur forms a hydrophobic interaction with CYP51’s heme group, validated by MD simulations showing <2 Å RMSD over 50 ns .

Q. What experimental or analytical challenges arise in resolving data contradictions between synthetic batches (e.g., variable bioactivity or crystallinity)?

Batch-to-batch variability in crystallinity (e.g., ’s C8–C13 torsion angle shifts) can alter dissolution rates and bioactivity. Strategies include:

Q. How does the compound’s pharmacokinetic profile (e.g., metabolic stability, CYP inhibition) compare to structurally related sulfonamide derivatives?

Microsomal assays (human liver S9 fractions) show a t of 45 minutes, with primary metabolites arising from sulfonamide cleavage (CYP3A4-mediated). Comparatively, trifluoromethyl-substituted analogs () exhibit longer t (90 minutes) due to reduced CYP2C9 affinity. P-glycoprotein efflux ratios (<2.5) suggest low risk of transporter-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.